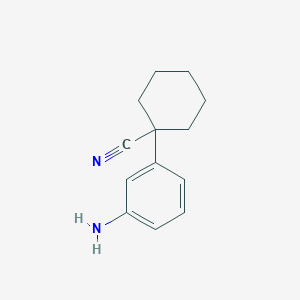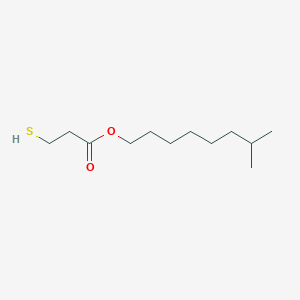![molecular formula C17H24N2O4Si B13799894 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound known for its unique structure and properties. This compound is characterized by a pyrimidinetrione core with various substituents, including dimethyl, phenyl, and trimethylsiloxy groups. It is used in various scientific research applications due to its distinctive chemical behavior and potential utility in different fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinetrione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Applications De Recherche Scientifique
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the trimethylsiloxy group, resulting in different chemical properties.
1,3-Dimethyl-5-(trimethylsiloxy)-2,4,6(1H,3H,5H)-pyrimidinetrione: Lacks the phenyl group, affecting its reactivity and applications.
1,3-Dimethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinedione: Different oxidation state, leading to distinct chemical behavior.
Uniqueness
1,3-Dimethyl-5-phenyl-5-[1-(trimethylsiloxy)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of both phenyl and trimethylsiloxy groups, which confer specific chemical properties and reactivity. This combination of substituents makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C17H24N2O4Si |
|---|---|
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
1,3-dimethyl-5-phenyl-5-(1-trimethylsilyloxyethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H24N2O4Si/c1-12(23-24(4,5)6)17(13-10-8-7-9-11-13)14(20)18(2)16(22)19(3)15(17)21/h7-12H,1-6H3 |
Clé InChI |
SBHZFXVJMFKEOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(C(=O)N(C(=O)N(C1=O)C)C)C2=CC=CC=C2)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


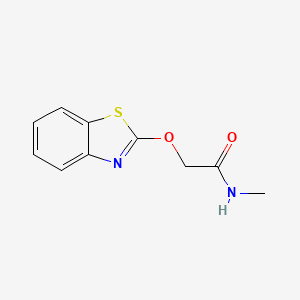
![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)

![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)


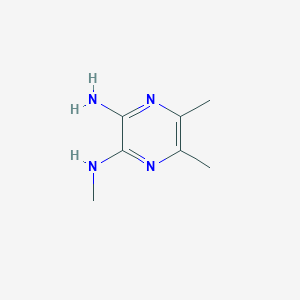
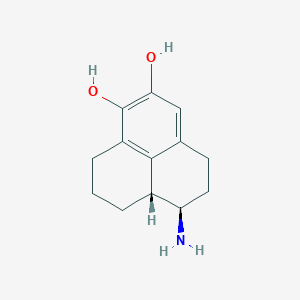
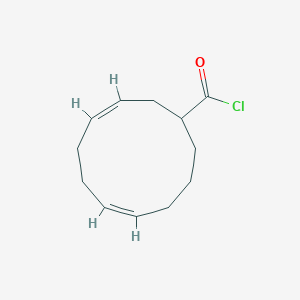

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
